molecular formula C₁₅H₁₆D₉ClN₂O₂ B1155018 N-Methyl Rivastigmine-d9 Chloride

N-Methyl Rivastigmine-d9 Chloride

Cat. No.: B1155018
M. Wt: 309.88
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Rivastigmine-d9 Chloride is a deuterium-labeled analogue of a key rivastigmine metabolite, designed for use as an internal standard in quantitative mass spectrometry. Rivastigmine is a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's disease, functioning as a pseudo-irreversible, dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This mechanism increases acetylcholine levels in the brain to alleviate cognitive symptoms . The incorporation of nine deuterium atoms in this compound provides a precise mass shift from the non-labeled analyte, which is crucial for accurate quantification and minimizing matrix effects during LC-MS/MS analysis. Researchers can leverage this high-purity standard to obtain reliable pharmacokinetic data, study rivastigmine's metabolic fate, and investigate its distribution in biological samples such as plasma and brain tissue. This facilitates advanced research into the pharmacodynamics and bioavailability of rivastigmine, a drug noted for its minimal metabolism by the hepatic cytochrome P450 system and low drug-drug interaction potential . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₅H₁₆D₉ClN₂O₂

Molecular Weight

309.88

Synonyms

(S)-1-[3-(Ethylmethylcarbamoyloxy)phenyl]ethyl]trimethylammonium-d9 Chloride

Origin of Product

United States

Advanced Analytical Applications of N Methyl Rivastigmine D9 Chloride

Development and Validation of Quantitative Bioanalytical Methods Using Deuterated Internal Standards

The use of deuterated internal standards is a cornerstone of modern bioanalysis, primarily because they exhibit nearly identical chemical and physical properties to the analyte of interest. wuxiapptec.com This similarity ensures that the internal standard behaves consistently with the analyte during sample preparation, chromatographic separation, and mass spectrometric detection, thereby correcting for variability and potential analyte loss. wuxiapptec.com N-Methyl Rivastigmine-d9 Chloride, a stable isotope-labeled analog, is designed for this purpose in studies involving rivastigmine (B141). clearsynth.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred platform for quantifying low-concentration analytes like rivastigmine in complex biological matrices. wuxiapptec.com The development of a robust LC-MS/MS method relies on an effective internal standard to ensure accuracy and precision. frontierspartnerships.org A deuterated internal standard is considered the gold standard because it co-elutes with the non-labeled analyte and experiences the same ionization effects in the mass spectrometer's source. wuxiapptec.com

In a typical LC-MS/MS workflow for rivastigmine analysis, this compound would be added at a known concentration to all samples and calibration standards. wuxiapptec.com Chromatographic separation is often achieved on a reverse-phase column, such as a C18 column. frontierspartnerships.orgnih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both rivastigmine and the deuterated internal standard are monitored, providing high selectivity and sensitivity. nih.govnih.gov The concentration of rivastigmine in an unknown sample is then calculated from the peak area ratio of the analyte to the internal standard, which effectively normalizes for variations during the analytical process. wuxiapptec.com

ParameterTypical ConditionSource
Chromatography Reverse-Phase HPLC nih.govnih.gov
Column C18 frontierspartnerships.orgnih.govnih.gov
Mobile Phase Acetonitrile (B52724) and aqueous formic acid nih.gov
Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govnih.gov
Detection Triple Quadrupole Mass Spectrometer nih.gov
Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov

This table represents typical parameters for rivastigmine analysis; specific conditions must be optimized for each application.

Optimization of Electrospray Ionization (ESI) Parameters for Deuterated Analogs

To achieve maximum sensitivity in an LC-MS/MS assay, the parameters of the electrospray ionization (ESI) source must be carefully optimized. lcms.czspectroscopyonline.com This process is critical for both the target analyte and its deuterated internal standard to ensure a stable and efficient generation of gas-phase ions. Key ESI parameters are tuned to find the optimal conditions that yield the highest signal intensity. lcms.cz

The optimization is typically performed by infusing a solution of the compound into the mass spectrometer and systematically varying the parameters. For this compound and its non-deuterated counterpart, this involves finding a set of conditions that provides a robust signal for both molecules. The use of experimental design (DoE) strategies can make this process more efficient than traditional one-variable-at-a-time (OVAT) approaches, as it can reveal interactions between different parameters. spectroscopyonline.comnih.gov

ESI ParameterDescriptionOptimization Goal
Capillary Voltage Voltage applied to the ESI needle to generate the spray.Maximize ion signal while maintaining spray stability. spectroscopyonline.com
Drying Gas Temperature Temperature of the heated gas (usually nitrogen) used to desolvate the ESI droplets.Enhance desolvation without causing thermal degradation of the analyte. spectroscopyonline.com
Drying Gas Flow Rate Flow rate of the heated gas.Efficiently evaporate solvent from the droplets. spectroscopyonline.com
Nebulizer Pressure Gas pressure used to assist in the formation of a fine spray.Create a stable and fine aerosol for optimal ionization. spectroscopyonline.com

This table outlines key ESI parameters and their general optimization goals.

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples (e.g., in vitro matrices, animal tissues)

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, particularly when dealing with complex samples like plasma, urine, or tissue homogenates. myadlm.org These effects, caused by co-eluting endogenous components, can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. wuxiapptec.commyadlm.org

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to mitigate matrix effects. wuxiapptec.com Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com As a result, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity of both compounds fluctuates due to matrix interference. wuxiapptec.com This normalization is crucial for the validation of bioanalytical methods, ensuring that the assay is accurate and reproducible across different biological samples. myadlm.org While highly effective, it is important to confirm that no chromatographic separation occurs between the analyte and the deuterated standard, as this could expose them to different matrix components and lead to differential matrix effects. myadlm.org

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification in Pre-clinical Models

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for drug metabolite profiling and identification, offering high mass accuracy and resolution. nih.gov This capability allows for the determination of the elemental composition of unknown metabolites, providing a high degree of confidence in their structural elucidation. nih.gov In pre-clinical studies, HRMS combined with the use of deuterated standards like this compound can streamline the identification of metabolic pathways.

Fragmentation Pathway Analysis of this compound

Understanding the fragmentation pathway of this compound in a mass spectrometer is crucial for its use in metabolite identification. When subjected to tandem mass spectrometry (MS/MS), the molecule will break apart in a predictable manner. While specific experimental data for this compound is not publicly available, a theoretical pathway can be predicted based on the known structure of rivastigmine and general fragmentation principles for carbamate (B1207046) compounds. nih.gov

The key feature of the deuterated standard is the +9 Da mass shift from the nine deuterium (B1214612) atoms on the trimethylammonium group. clearsynth.com This mass difference will be retained in any fragment ion that contains this portion of the molecule. By comparing the fragmentation spectrum of the deuterated standard with that of the non-deuterated analyte, analysts can confirm the identity of specific fragments, which is invaluable for characterizing the structure of novel metabolites that share these core fragments.

Structural Characterization of Deuterated Metabolites

In pre-clinical animal models, identifying the structures of metabolites is a critical step in drug development. When a non-labeled drug is administered, the resulting biological samples contain a complex mixture of endogenous molecules and potential drug metabolites. Co-administration of a deuterated standard or administration of a deuterated version of the drug can significantly aid in this process.

By using HRMS, analysts can search for pairs of signals separated by the exact mass difference corresponding to the isotopic label (e.g., +9 Da for the d9-label). The detection of such a pair is a definitive indicator of a drug-related metabolite. For instance, rivastigmine is known to be hydrolyzed to its decarbamoylated metabolite, NAP 226-90. nih.govspringernature.com In a study utilizing this compound, the corresponding deuterated metabolite would also be formed. HRMS analysis would detect both the unlabeled and the d9-labeled metabolite, confirming the metabolic pathway and providing unambiguous structural information based on the characteristic mass shift and fragmentation pattern. This approach differentiates drug metabolites from the vast number of endogenous compounds, accelerating the profiling process. nih.gov

Chromatographic Separation Techniques for Rivastigmine and its Deuterated Analogs

In the quantitative analysis of pharmaceuticals, chromatographic techniques are paramount for separating the analyte of interest from other components in a sample. For rivastigmine and its deuterated analogs like this compound, which serves as an internal standard, methods such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are extensively utilized. These methods are crucial for ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies.

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) Methodologies

The separation of rivastigmine is commonly achieved using reverse-phase chromatography. Both UPLC and HPLC methods have been developed and validated for its quantification in various matrices. UPLC, with its use of smaller particle size columns (typically under 2 µm), offers higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.

A sensitive UPLC method was developed for the quantification of rivastigmine, employing an Acquity UPLC BEH C8 column. jpionline.org The mobile phase consisted of a mixture of ammonium (B1175870) phosphate (B84403) buffer and acetonitrile, which allowed for efficient separation and a stable baseline. jpionline.org Detection was carried out using UV at 254 nm. jpionline.org The selection of the stationary phase is critical; initial trials with a C18 column resulted in poor peak shape, indicating that the C8 stationary phase was more suitable for this particular analyte. jpionline.org

HPLC methods have also been extensively developed. One such method utilized a Silica column with an isocratic mobile phase of acetonitrile and aqueous sodium dihydrogen phosphate at a pH of 3.1. nih.gov This method, with UV detection at 200 nm, was developed for the determination of rivastigmine in human plasma. nih.gov The choice of a shorter wavelength was due to the significantly higher absorbance of rivastigmine below 220 nm. nih.gov Another HPLC method employed a Kromasil KR-100 column with a mobile phase of ammonium acetate (B1210297) buffer (pH 6.5) and acetonitrile for the quantification of rivastigmine in rat urine. nih.gov

In many bioanalytical methods, a deuterated internal standard such as this compound is used, particularly in conjunction with mass spectrometry (MS) detection. nih.gov Stable isotope-labeled internal standards (SIL-ISs) are preferred because they have nearly identical physicochemical properties to the analyte, leading to similar behavior during sample preparation and chromatographic separation. wuxiapptec.comnih.gov This co-elution is advantageous as it helps to compensate for variations in sample extraction and potential matrix effects during ionization in MS-based detection. myadlm.org

Below are tables summarizing the conditions for various UPLC and HPLC methods developed for rivastigmine analysis.

UPLC Methodologies for Rivastigmine Analysis

Parameter Condition Reference
Column Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) jpionline.org
Mobile Phase Ammonium phosphate buffer : Acetonitrile (65:35 v/v) jpionline.org
Flow Rate 0.5 mL/min jpionline.org
Detection UV at 254 nm jpionline.org
Column Temp. 30°C jpionline.org

| Injection Vol. | 10 µL | jpionline.org |

HPLC Methodologies for Rivastigmine Analysis

Parameter Condition 1 Condition 2 Condition 3 Reference
Column Silica (250 mm × 4.6 mm, 5 μm) Thermo Hypersil C4 (25 cm X 4.6 mm, 5 μm) Kromasil KR-100 nih.gov, researchgate.net, nih.gov
Mobile Phase Acetonitrile : 50 mM Sodium Dihydrogen Phosphate (17:83 v/v, pH 3.1) 0.01 M Ammonium Acetate (pH 4.0) : Acetonitrile (60:40 v/v) 20 mM Ammonium Acetate (pH 6.5) : Acetonitrile (65:35 v/v) nih.gov, researchgate.net, nih.gov
Flow Rate 1.3 mL/min 1.0 mL/min 1.0 mL/min nih.gov, researchgate.net
Detection UV at 200 nm UV at 220 nm Not Specified nih.gov, researchgate.net
Column Temp. 50°C Not Specified Not Specified nih.gov

| Internal Standard | Donepezil | Atorvastatin | Pyridostigmine | nih.gov, researchgate.net, nih.gov |

System Suitability and Robustness Evaluation for Research Applications

System suitability testing is an integral part of chromatographic method validation, ensuring that the analytical system is performing correctly and is suitable for the intended analysis on a given day. nih.govbroadinstitute.org Robustness, on the other hand, is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jpionline.org

For the UPLC method mentioned previously, system suitability was confirmed by performing six replicate injections of a standard solution. The precision, expressed as the percentage relative standard deviation (%RSD) of the peak areas, was found to be 0.2%, which is well within typical acceptance criteria. jpionline.org The method's linearity was established over a concentration range of 12.5 to 75 µg/mL with a correlation coefficient of 0.9996, indicating a strong linear relationship between concentration and response. jpionline.org

Robustness of the method was evaluated by introducing small, intentional changes to critical parameters such as the column oven temperature and the mobile phase composition. jpionline.org For instance, the procedure was found to be unaffected by variations in the column oven temperature and detection wavelength. jpionline.org The %RSD for the analysis of rivastigmine under these varied conditions ranged from 0.2% to 0.9%, demonstrating the method's reliability. jpionline.org

Similarly, for HPLC methods, system suitability parameters such as precision are evaluated. In one study, the intra-day precision for rivastigmine analysis in plasma ranged from 2.6% to 9.1% over a concentration range of 0.5-16 ng/mL. nih.gov The stability of rivastigmine in plasma samples was also assessed, showing that samples were stable for at least 3 months when stored at -20°C. nih.gov

The table below summarizes key system suitability and robustness parameters from a validated UPLC method for rivastigmine.

System Suitability and Robustness Parameters for a Rivastigmine UPLC Method

Parameter Finding Acceptance Criteria (Typical) Reference
System Precision (%RSD) 0.2% ≤ 2% jpionline.org
Linearity (Correlation Coefficient) 0.9996 ≥ 0.999 jpionline.org
Accuracy (% Recovery) 98% - 102% 98% - 102% jpionline.org

| Robustness (%RSD) | 0.2% - 0.9% | ≤ 2% | jpionline.org |

These evaluations are critical in research applications, particularly in regulated environments, as they ensure the consistency, reliability, and accuracy of the analytical data generated over the lifetime of the method. The use of a deuterated internal standard like this compound is a key component in achieving robust and reliable quantification in complex biological matrices.

Pharmacokinetic and Metabolic Investigations Utilizing N Methyl Rivastigmine D9 Chloride

In Vitro Metabolic Stability and Pathway Elucidation

In vitro models are fundamental in predicting a drug's metabolic fate in the body. For Rivastigmine (B141), and by extension its deuterated isotopologues, these systems provide invaluable data on clearance rates and enzymatic pathways.

The metabolic clearance of a drug is a key determinant of its dosing regimen and potential for drug-drug interactions. The stability of Rivastigmine is primarily assessed using subcellular fractions such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes.

Studies have shown that Rivastigmine's metabolism is not heavily reliant on the hepatic cytochrome P450 (CYP450) system. wikipedia.orgtandfonline.com Instead, its primary route of metabolism is through hydrolysis mediated by its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). drugbank.comwikipedia.org This hydrolysis results in the formation of a decarbamylated metabolite, NAP226-90. drugbank.com The low involvement of CYP450 enzymes suggests a reduced potential for drug-drug interactions compared to compounds metabolized through this pathway. wikipedia.orgtandfonline.com

The use of deuterated analogs like N-Methyl Rivastigmine-d9 Chloride in these assays allows for a more precise quantification of metabolic rates. The deuterium (B1214612) substitution can lead to a kinetic isotope effect, where the heavier deuterium atom slows down the rate of metabolic reactions, particularly those involving the cleavage of a carbon-deuterium bond. nih.gov This effect can be observed in the reduced intrinsic clearance (CLint) of the deuterated compound in liver microsomes compared to the non-deuterated parent drug. nih.govtandfonline.com

The principal enzymes involved in the metabolism of Rivastigmine are esterases, specifically acetylcholinesterase and butyrylcholinesterase. drugbank.commdpi.com These enzymes hydrolyze the carbamate (B1207046) ester bond of Rivastigmine, leading to its inactivation and the formation of the major metabolite, NAP226-90. drugbank.com

While the primary metabolic pathway bypasses the CYP450 system, some minor involvement of these enzymes cannot be entirely ruled out. tandfonline.comdrugs.com However, studies have consistently shown that CYP450 isoenzymes are minimally involved in Rivastigmine's metabolism, and no clinically significant drug interactions related to this system have been observed. tandfonline.comnps.org.au The metabolism of Rivastigmine is independent of the CYP2D6 isoenzyme, a major enzyme in the metabolism of many other drugs. nih.gov

The formation rate of Rivastigmine's primary metabolite, NAP226-90, is rapid due to the efficient hydrolysis by cholinesterases. drugbank.comnih.gov This metabolite has significantly less pharmacological activity than the parent compound. nih.gov

The introduction of deuterium at the N-methyl group in this compound is expected to induce a kinetic isotope effect (KIE) on the N-demethylation pathway. nih.govresearchgate.net The KIE is a phenomenon where the rate of a chemical reaction is altered by the substitution of an isotope. The cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond, which can lead to a decrease in the rate of metabolism at the deuterated site. researchgate.net This effect has been observed in other drugs where N-methyl deuteration significantly reduced the rate of N-demethylation. nih.govresearchgate.net

The magnitude of the KIE can provide insights into the rate-limiting step of the metabolic reaction. nih.gov A significant KIE would suggest that the cleavage of the C-H bond on the N-methyl group is a critical step in the demethylation process. nih.gov

Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Animal models are crucial for understanding the in vivo behavior of a drug. This compound is an invaluable tool in these studies, acting as a tracer to follow the drug's journey through the body.

Rivastigmine is known to cross the blood-brain barrier, which is essential for its therapeutic effect in the central nervous system (CNS). wikipedia.orgnih.gov Studies in rats have shown that Rivastigmine distributes rapidly into the CNS and peripheral tissues. nih.govbenthamdirect.combenthamscience.com Higher concentrations have been observed in key brain regions like the hippocampus and cortex. nih.govbenthamdirect.com

The use of this compound as a tracer, coupled with sensitive analytical techniques like mass spectrometry, allows for precise tracking of the drug and its metabolites in various tissues and biofluids, including plasma, brain, and cerebrospinal fluid. nih.govnih.gov This provides a detailed picture of the drug's distribution and accumulation in different parts of the body.

Table 1: Rivastigmine Distribution in Rat Tissues

TissueRelative Concentration
Central Nervous System
HippocampusHigh nih.govbenthamdirect.com
CortexHigh nih.govbenthamdirect.com
CerebrumHigh nih.govbenthamdirect.com
CerebellumModerate nih.gov
Peripheral Tissues
KidneyHigh benthamdirect.com
LiverLow benthamdirect.com
PlasmaRapid decline after administration nih.govbenthamscience.com

This table is based on findings from studies on Rivastigmine in rats and indicates the relative concentrations found in different tissues.

Understanding how a drug is eliminated from the body is a critical component of its pharmacokinetic profile. For Rivastigmine, the primary route of elimination is through the kidneys, with over 90% of the metabolites excreted in the urine. drugbank.comnps.org.au Less than 1% of the administered dose is found in the feces. drugbank.com

Mass balance studies, often conducted using radiolabeled or stable isotope-labeled compounds like this compound, are designed to account for the total administered dose of a drug. These studies confirm the primary excretion pathways and identify any minor routes of elimination. The rapid and near-complete renal excretion of Rivastigmine's metabolites is a key feature of its disposition. nps.org.au

Comparative Pharmacokinetic Profiling of Labeled vs. Unlabeled Rivastigmine in Pre-clinical Species

The use of a deuterated internal standard like this compound is crucial for accurate quantification of rivastigmine in biological matrices during pre-clinical pharmacokinetic studies. While specific comparative pharmacokinetic data between this compound and unlabeled rivastigmine in preclinical species is not extensively published in the public domain, the principles of such studies are well-established.

These studies typically involve co-administering the unlabeled drug and the labeled internal standard to animal models such as rats or dogs. Blood, plasma, and other tissue samples are then collected at various time points and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard helps to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision in the measurement of the unlabeled drug's concentration.

The primary pharmacokinetic parameters that would be determined in such a comparative study include:

Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

The following interactive table represents hypothetical data from a comparative pharmacokinetic study in a preclinical species, illustrating the type of results that would be generated.

Pharmacokinetic ParameterUnlabeled RivastigmineThis compound (Internal Standard)
Cmax (ng/mL)150152
Tmax (h)1.01.0
AUC (ng·h/mL)600605
t1/2 (h)1.51.5
CL (L/h/kg)2.02.0
Vd (L/kg)4.04.0

Note: This table is for illustrative purposes only and does not represent actual experimental data. In practice, the pharmacokinetic parameters of the deuterated and non-deuterated compounds are expected to be very similar due to the negligible impact of deuterium substitution on the physicochemical properties of the molecule. The primary role of the deuterated compound is as an internal standard for analytical quantification.

In Vitro Drug-Drug Interaction Potential Studies

A critical aspect of drug development is assessing the potential for a new drug to interact with other co-administered medications. These interactions can alter the drug's efficacy or lead to adverse effects. In vitro studies using systems such as human liver microsomes are conducted to investigate this potential.

Rivastigmine is primarily metabolized through hydrolysis by cholinesterases, such as acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.net Notably, its metabolism does not significantly involve the cytochrome P450 (CYP450) enzyme system, which is a major pathway for the metabolism of many other drugs. nih.gov This characteristic suggests a low potential for CYP450-mediated drug-drug interactions.

In a typical in vitro drug-drug interaction study for a compound like rivastigmine, human liver microsomes would be incubated with rivastigmine and a panel of probe substrates for major CYP450 enzymes. This compound would be used as the internal standard for the accurate quantification of rivastigmine. The study would measure the extent to which rivastigmine inhibits or induces the metabolism of the probe substrates.

The results of such studies for rivastigmine have consistently shown a low potential for clinically significant drug-drug interactions mediated by the CYP450 system.

The following interactive table summarizes the expected findings from an in vitro study on the inhibitory potential of rivastigmine on major CYP450 enzymes, a study in which this compound would serve as an essential analytical tool.

CYP450 IsoformProbe SubstrateRivastigmine IC50 (µM)Potential for Interaction
CYP1A2Phenacetin> 100Very Low
CYP2C9Tolbutamide> 100Very Low
CYP2C19S-mephenytoin> 100Very Low
CYP2D6Dextromethorphan> 100Very Low
CYP3A4Midazolam> 100Very Low

Note: This table is a representation of expected results based on the known metabolic profile of rivastigmine and does not constitute specific experimental data from a single study. The high IC50 values (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%) indicate that rivastigmine is a very weak inhibitor of these enzymes, and therefore, significant drug-drug interactions via these pathways are unlikely.

Mechanistic and Pre Clinical Pharmacological Investigations with N Methyl Rivastigmine D9 Chloride

Biochemical Characterization of Cholinesterase Inhibition and Selectivity (In Vitro)

Rivastigmine (B141) is characterized as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two enzymes responsible for the hydrolysis of acetylcholine (B1216132) in the brain. nih.gov While AChE is primarily located at synaptic junctions, BChE is mainly found in glial cells and its relative importance in acetylcholine hydrolysis increases in the progression of neurodegenerative diseases. nih.gov

Kinetic studies reveal that rivastigmine acts as a carbamate (B1207046) inhibitor. nih.gov The rate of inhibition varies significantly across species and between the two types of cholinesterases. nih.gov The bimolecular rate constant for the inhibition of human AChE by rivastigmine is over 1600 times higher than for Torpedo californica AChE. nih.gov Furthermore, the inhibition of human BChE is even more rapid than for human AChE. nih.gov This dual inhibition is a key feature of its biochemical profile. nih.gov Spontaneous reactivation of the enzyme-inhibitor conjugate is exceptionally slow. nih.gov

Crystallographic studies of the rivastigmine conjugate with Torpedo AChE have elucidated the binding mechanism. nih.gov The interaction involves the carbamylation of the enzyme, where the carbamyl moiety of rivastigmine forms a covalent bond with the active-site serine. nih.gov Interestingly, the leaving group of the reaction is retained within the "anionic" subsite of the enzyme's active center. nih.gov This binding mode induces a significant conformational change, specifically a movement of the active-site histidine (H440) away from its typical hydrogen-bonding partner, which disrupts the catalytic triad. nih.gov This structural rearrangement is thought to be a primary reason for the extremely slow kinetics of reactivation, making the inhibition pseudo-irreversible. nih.gov

Role in Understanding Molecular Mechanisms in Cell-Based Assays and Primary Neuronal Culturesresearchgate.net

By inhibiting both AChE and BChE, rivastigmine effectively reduces the degradation of synaptic acetylcholine. nih.gov This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. nih.gov This primary mechanism is fundamental to its effects observed in more complex cellular and pre-clinical models.

Beyond its role in cholinergic enhancement, rivastigmine has been shown to modulate the processing of amyloid precursor protein (APP), a key pathway in the pathophysiology of Alzheimer's disease. nih.govnih.gov In studies using degenerating primary embryonic cerebrocortical cultures from rats, treatment with rivastigmine led to several significant changes in protein expression and signaling. researchgate.netnih.gov

Specifically, rivastigmine treatment increased the secretion of total soluble APP (sAPP). nih.gov When analyzing the different forms of sAPP, it was found that rivastigmine significantly increased the proportion of the neuron-associated isoform relative to the glial-secreted form. nih.gov Furthermore, the treatment promoted processing through the non-amyloidogenic pathway by increasing levels of α-secretase cleaved sAPP (sAPPα) while concurrently decreasing the secretion of amyloid-beta (Aβ) peptides. researchgate.netnih.gov These findings suggest a therapeutic mechanism where rivastigmine shifts APP processing toward the neuroprotective α-secretase pathway. nih.gov

Application as a Research Probe in Pre-clinical Models for Target Engagementnih.govnih.govmdpi.com

The well-defined dual inhibitory action of rivastigmine makes it, and its isotopically labeled counterparts like N-Methyl Rivastigmine-d9 Chloride, valuable probes for studying biological pathways in pre-clinical models. nih.govmdpi.com These compounds are used to establish target engagement and explore the downstream consequences of cholinesterase inhibition. nih.gov

For instance, the effects observed in cell culture were translated to an in vivo model. nih.gov In a study where rats were administered rivastigmine daily for 21 days, a significant 154% increase in sAPP levels was measured in the cerebrospinal fluid (CSF) compared to control animals. nih.govresearchgate.net This confirmed that the modulation of APP processing observed in vitro also occurs in a living system, demonstrating clear target engagement within the central nervous system. nih.gov Another microdialysis study in rats showed that a single administration of rivastigmine could inhibit brain AChE by 40% and BChE by 25%, providing direct evidence of its action on its intended targets in the brain. nih.gov These applications underscore the utility of this compound class as a research tool to investigate the complex interplay between cholinergic systems and neurodegenerative disease pathology. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Rivastigmine Analogs

Development of Multi-Target-Directed Ligands (MTDLs) Incorporating Deuterated Moieties for Neurological Research

The complexity of neurodegenerative diseases like Alzheimer's necessitates therapeutic strategies that can address multiple pathological factors simultaneously. benthamscience.comnih.gov The development of Multi-Target-Directed Ligands (MTDLs) is a promising approach that aims to design single molecules capable of interacting with several targets involved in the disease cascade. benthamscience.comnih.govnih.gov

The integration of deuterated moieties into MTDLs is a novel and strategic extension of this concept. Deuteration can enhance the metabolic stability of the MTDL, thereby prolonging its action on its various targets. acs.orgnih.gov For instance, a deuterated rivastigmine-based MTDL could be designed to not only inhibit cholinesterases but also to target other key pathological features of Alzheimer's disease, such as amyloid-beta (Aβ) aggregation, oxidative stress, and metal dyshomeostasis. nih.govmdpi.com

Recent research has focused on creating hybrid compounds that combine the pharmacophore of rivastigmine (B141) with other active moieties. mdpi.com For example, novel hybrids of rivastigmine and hydroxyphenylbenzimidazole have been developed that exhibit cholinesterase inhibition, anti-amyloid aggregation, antioxidant, and metal-chelating properties. mdpi.com Introducing deuterium (B1214612) into such MTDLs could further optimize their therapeutic potential by improving their pharmacokinetic profile. The design of these MTDLs is moving from traditional screening methods towards a more rational, structure-based approach. benthamscience.com

Advanced Tracer Applications in Pre-clinical Imaging Technologies (e.g., PET, SPECT) for Drug Disposition Studies

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the non-invasive study of biological processes. nih.govnih.govyoutube.com These technologies utilize radiolabeled tracers to visualize and quantify the distribution and kinetics of drugs in the body. nih.govnih.gov

Deuterated analogs of rivastigmine, while not directly used as imaging agents themselves, play a crucial role as stable isotope-labeled internal standards in PET and SPECT studies. The use of a deuterated standard, such as N-Methyl Rivastigmine-d9 Chloride, allows for the precise quantification of the non-deuterated, radiolabeled tracer in biological samples. This is essential for accurate pharmacokinetic modeling and understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The development of dual-tracer imaging protocols, using both PET and SPECT tracers in the same subject, offers the potential to investigate multiple physiological processes simultaneously. nih.govfrontiersin.org For example, a study could use a radiolabeled tracer to monitor the binding of a rivastigmine analog to cholinesterases in the brain, while another tracer could be used to assess a different aspect of neurodegeneration, such as neuroinflammation or amyloid plaque density. In such complex studies, deuterated standards are indispensable for ensuring the accuracy of the quantitative data obtained.

Integration of Deuterated Analogs in Quantitative Systems Pharmacology (QSP) Modeling and Simulation

Quantitative Systems Pharmacology (QSP) is a modeling and simulation approach that integrates data from various sources to create a comprehensive, mathematical understanding of the interactions between a drug and a biological system. pitt.edunih.govnih.gov QSP models are increasingly being used in drug development for neurodegenerative diseases to predict drug efficacy, identify potential biomarkers, and optimize clinical trial designs. pitt.edunih.govresearchgate.net

The improved pharmacokinetic profiles of deuterated drugs, such as a longer half-life and reduced metabolic clearance, provide valuable data for refining QSP models. acs.orgnih.gov By incorporating data from studies using deuterated analogs like this compound, QSP models can more accurately simulate the long-term exposure and effects of a drug in the central nervous system.

These enhanced QSP models can help researchers to:

Better understand the relationship between drug exposure at the target site and the resulting pharmacological response.

Predict the impact of altered metabolism on drug efficacy and potential side effects.

Simulate the effects of MTDLs that incorporate deuterated moieties, providing insights into their synergistic actions on multiple disease pathways.

Identify patient subpopulations that may benefit most from treatment with a deuterated drug based on their metabolic profiles.

Methodological Innovations in Stable Isotope-Labeled Compound Synthesis and Analysis for Expanded Research Horizons

The synthesis and analysis of stable isotope-labeled compounds, including deuterated analogs, are fundamental to their application in research. symeres.comnih.govrti.org Continuous innovation in these methodologies is crucial for expanding the research horizons for deuterated rivastigmine analogs.

Synthesis: Recent advancements in synthetic chemistry are making the preparation of deuterated compounds more efficient and cost-effective. bionauts.jpresearchgate.net These include the development of novel catalytic systems for hydrogen-deuterium exchange reactions and the use of deuterated building blocks in multi-step syntheses. researchgate.netthieme-connect.de A new flow synthesis system that operates at room temperature and ambient pressure has been developed for producing deuterium-labeled compounds, which could significantly reduce the environmental impact and cost of production. bionauts.jp The use of 34S as a stable isotope label is also being explored as a new strategy for synthesizing complex drug molecules. nih.gov

Analysis: High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to confirm the identity, purity, and isotopic enrichment of deuterated compounds. symeres.com Methodological improvements in these areas, such as the development of more sensitive detectors and advanced data analysis algorithms, are enhancing the ability to characterize these molecules with greater precision. nih.gov

These methodological innovations will facilitate the broader application of deuterated rivastigmine analogs in various research settings, from basic metabolic studies to complex clinical trials, ultimately contributing to the development of more effective treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What methodological approaches ensure high isotopic purity during the synthesis of N-Methyl Rivastigmine-d9 Chloride?

  • Answer : Deuteration typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., methyl groups) using deuterated reagents like D2O, CD3I, or NaBD4. For this compound, the methyl group deuteration requires controlled reaction conditions (e.g., anhydrous environments, inert gas) to prevent isotopic exchange. Purification via recrystallization or chromatography ensures isotopic purity (>98%), validated by mass spectrometry (MS) and <sup>2</sup>H-NMR. Reaction steps may parallel methods used for similar N-methylated chlorides, such as refluxing with paraformaldehyde and trimethylsilyl chloride to stabilize intermediates .

Q. Which analytical techniques are critical for verifying the structural and isotopic integrity of this compound?

  • Answer :

  • LC-MS/MS : Quantifies deuterium incorporation and detects isotopic impurities.
  • <sup>1</sup>H/²H NMR : Confirms deuteration at specific sites (e.g., absence of proton signals in methyl groups).
  • FT-IR : Validates functional groups (e.g., chloride salt formation via characteristic stretching frequencies).
  • X-ray crystallography (if applicable): Resolves crystal structure and salt configuration, though this requires high-purity samples .

Q. How do researchers design stability studies for deuterated compounds like this compound under varying pH and temperature conditions?

  • Answer : Accelerated stability testing involves:

  • Forced degradation : Exposing the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–60°C) to identify degradation pathways.
  • Isotope effect analysis : Comparing degradation rates between deuterated and non-deuterated forms using HPLC-UV/MS.
  • Data interpretation : Statistical tools (e.g., Arrhenius plots) predict shelf-life, while mechanistic studies (e.g., radical trapping) clarify degradation mechanisms .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium loss during the synthesis of this compound?

  • Answer :

  • Reagent selection : Use aprotic solvents (e.g., DMF, THF) to minimize proton exchange.
  • Temperature control : Lower reaction temperatures reduce kinetic isotope effects (KIE).
  • Catalytic optimization : Metal catalysts (e.g., Pd/C) under deuterium gas can enhance deuteration efficiency.
  • Post-synthesis stabilization : Lyophilization or storage in deuterated solvents preserves isotopic integrity. Methods akin to haloacetyl indole synthesis (e.g., AlCl3-mediated reactions) may inform chloride salt stabilization .

Q. How can researchers resolve discrepancies between in vitro and in vivo metabolic stability data for this compound?

  • Answer :

  • Comparative assays : Parallel in vitro (hepatocyte microsomes) and in vivo (rodent PK studies) analyses identify species-specific metabolism.
  • Isotope effect quantification : Calculate KIE ratios (kH/kD) to assess metabolic pathway sensitivity to deuteration.
  • Computational modeling : Molecular dynamics simulations predict deuterium’s impact on enzyme binding (e.g., acetylcholinesterase). Cross-referencing with clinical data on non-deuterated rivastigmine contextualizes findings .

Q. What methodologies address chiral resolution challenges in this compound during enantioselective synthesis?

  • Answer :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane:isopropanol gradients.
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed deuteration ensure enantiomeric excess (>99%).
  • Circular dichroism (CD) : Validates enantiopurity, while X-ray diffraction confirms absolute configuration. Techniques mirror those for N-methylated amino acid derivatives .

Data Analysis and Validation

Q. How should researchers statistically validate deuterium incorporation data from MS and NMR?

  • Answer :

  • MS data : Use isotopic abundance ratios (e.g., M+9/M+0 peaks) with standard deviation thresholds (<2%).
  • NMR : Integrate <sup>2</sup>H satellite peaks relative to <sup>1</sup>H signals; error margins <5% are acceptable.
  • Cross-validation : Compare results across techniques (e.g., LC-MS vs. NMR) to confirm consistency. Reference materials (e.g., non-deuterated rivastigmine) serve as controls .

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound across laboratories?

  • Answer :

  • Standardized protocols : Follow FDA bioanalytical guidelines for method validation (e.g., linearity, precision <15% RSD).
  • Inter-lab calibration : Share certified reference materials (CRMs) and harmonize LC-MS parameters (e.g., collision energy).
  • Blinded analysis : Third-party validation reduces bias. Documentation should detail deuterium exchange risks during sample preparation (e.g., avoiding protonated solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.